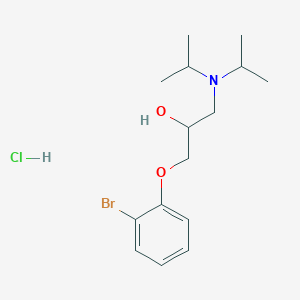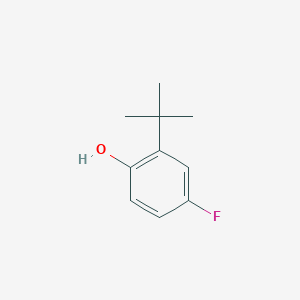
2-Tert-butyl-4-fluorophenol
Overview
Description
2-Tert-butyl-4-fluorophenol, also known as TBFP, is a white crystalline solid with a molecular formula of C10H13FO. It has a molecular weight of 168.21 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a tert-butyl group attached to a phenol ring . The exact structure can be represented by the formula C10H13FO .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis from tert-Butylphenols : 4-tert-Butylphenols can be transformed into 4-fluorophenols, involving oxidative fluorination and subsequent acid-catalyzed aromatization, indicating a method for producing fluorophenol derivatives (Bienvenu et al., 2002).
- Metal-free Oxidative Fluorination : A study describes the synthesis of [18F]4‐fluorophenols from 4‐tert‐butyl phenols using metal-free oxidative conditions, which is significant for applications in radiochemical synthesis (Gao et al., 2012).
- Selective Synthesis Techniques : Research on the selective synthesis of fluorophenol derivatives from tert-butylphenol derivatives highlights the use of specific catalysts and reagents to achieve this transformation (Takemoto & Yamasaki, 1994).
Antioxidant Activity and Environmental Studies
- Electrochemical Reactivity with Superoxide Anion Radical : A study investigated the reactivity of various tert-butylphenols, including 4-tert-butylphenol, with superoxide anion radical, which is crucial in understanding their antioxidant properties (Zabik et al., 2019).
- Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants : Research has been conducted on the environmental presence and toxicity of synthetic phenolic antioxidants, including tert-butyl-4-methylphenol and tert-butyl-phenol, which are used to extend product shelf life (Liu & Mabury, 2020).
Medicinal and Biological Applications
- Antimalarial Activity : A study on the synthesis and antimalarial activity of a series of fluoro and chloro analogues of amodiaquine, where the 4'-fluoro group modification in tert-butylamodiaquine showed promising results for malaria treatment (O’Neill et al., 2009).
Other Chemical Applications
- Electrochemical Techniques in Oil : An alternative method for determining the antioxidant content in transformer oil using electrochemical techniques focused on 2,6-di-tert-butyl-4-methylphenol, showcasing its importance in industrial applications (Zhou et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as 2,4-ditert butyl phenol have been found to exhibit antifungal, antioxidant, and cancer-fighting properties .
Mode of Action
It’s known that the compound has antioxidant effects, effectively suppressing oxidation and preventing material degradation and disintegration . It can neutralize free radicals and reduce reactive oxygen species production, making it valuable in stabilizing various compounds .
Biochemical Pathways
The compound’s antioxidant properties suggest that it may be involved in pathways related to oxidative stress and free radical scavenging .
Pharmacokinetics
Similar compounds such as 2-tert-butyl-4-cyclohexyl nicotinate have been studied for their pharmacokinetics and metabolism .
Result of Action
Similar compounds such as 2,4-ditert butyl phenol have been found to exhibit antifungal activity against botrytis cinerea and cytotoxic activity against mcf-7 cells (a breast carcinoma cell line) .
Action Environment
Similar compounds such as benzoic acid and 2,2’-methylenebis (6-tert-butyl-4-methylphenol) have been studied for their effects on the metabolome of flue-cured tobacco and rhizosphere microbial communities .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 2,4-Ditert butyl phenol, have antioxidant effects . They are known to suppress oxidation effectively, preventing material degradation and disintegration
Cellular Effects
The cellular effects of 2-Tert-butyl-4-fluorophenol are also not fully known. Studies on similar compounds suggest that they can have significant effects on cells. For example, 2,4-Ditert butyl phenol has been found to inhibit cell growth . It is possible that this compound could have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Properties
IUPAC Name |
2-tert-butyl-4-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCERNOPRZOOFSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2,4-Dichlorophenoxy)propyl]-3-methoxyaniline](/img/structure/B3131664.png)
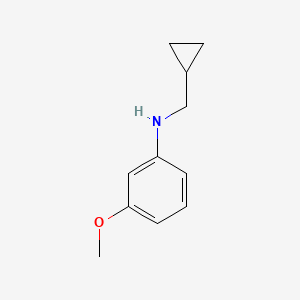
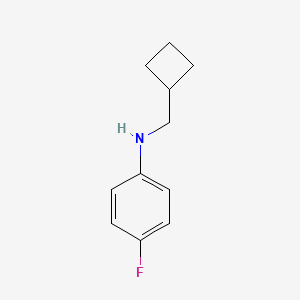
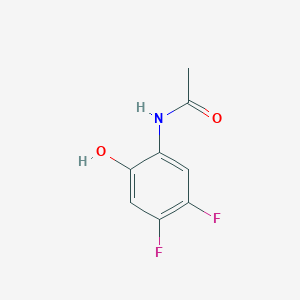
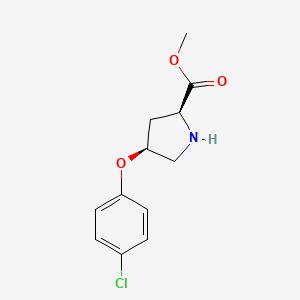
![Ethyl 3-{[(2-chlorophenyl)carbonyl]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate](/img/structure/B3131687.png)
![4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-oxopyrazine-2-carboxamide](/img/structure/B3131699.png)
![N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine](/img/structure/B3131712.png)
![(NE)-N-[(4-chlorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B3131722.png)
